Unique 1:2 Stoichiometric iEDDA Reactivity vs. Typical 1:1 Norbornene-Tetrazine Adducts
In inverse electron-demand Diels–Alder (iEDDA) reactions with 3-methyl-6-phenyl-1,2,4,5-tetrazine, 5-norbornene-2,2-dimethanol forms a distinct 1:2 norbornene–tetrazine adduct, whereas unsubstituted norbornene and 5-norbornene-2-methanol predominantly yield 1:1 adducts [1]. The 1:2 product was isolated and characterized by 1H NMR integration confirming two tetrazine-derived moieties per norbornene unit, alongside HPLC evidence of multiple products with identical molecular weight corresponding to (2 × tetrazine + 1 × norbornene − 2 N₂) [1]. This divergent stoichiometry arises from an olefinic intermediate that reacts with a second tetrazine equivalent and is specific to norbornene among common strained alkene ligation partners.
| Evidence Dimension | Product stoichiometry in iEDDA reaction with tetrazine |
|---|---|
| Target Compound Data | 1:2 (norbornene:tetrazine) adduct; 5-norbornene-2,2-dimethanol (100 mg, 6.48 × 10⁻⁴ mol) reacted with tetrazine (2.0 equiv, 1.30 × 10⁻³ mol) to yield a dihydropyridazine-hydrazone conjugate |
| Comparator Or Baseline | Unsubstituted norbornene and 5-norbornene-2-methanol: 1:1 stoichiometric adduct under identical conditions |
| Quantified Difference | Doubled tetrazine incorporation per norbornene unit (1:2 vs 1:1); enables homobifunctional or branched conjugate architectures |
| Conditions | DMF, room temperature, overnight; HPLC (reverse-phase), 1H/2D NMR structure confirmation |
Why This Matters
For bioconjugation or materials labeling applications, this unique 1:2 stoichiometry enables double-loading of tetrazine-functional payloads onto a single norbornene handle, a capability not available with other norbornene derivatives, directly impacting reagent selection in bioorthogonal chemistry workflows.
- [1] Weterings, J. J.; van der Heden van Noort, G. J.; de Jong, B. G. M.; Rutjes, F. P. J. T.; van Delft, F. L. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. J. Org. Chem. 2023, 88 (9), 5341–5347. DOI: 10.1021/acs.joc.2c02861 View Source
